allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 503432-53-9
VCID: VC4261574
InChI: InChI=1S/C17H15ClN2O3S/c1-3-8-23-16(22)14-10(2)19-17-20(13(21)9-24-17)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8-9H2,2H3
SMILES: CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC=C
Molecular Formula: C17H15ClN2O3S
Molecular Weight: 362.83

allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 503432-53-9

Cat. No.: VC4261574

Molecular Formula: C17H15ClN2O3S

Molecular Weight: 362.83

* For research use only. Not for human or veterinary use.

allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 503432-53-9

Specification

CAS No. 503432-53-9
Molecular Formula C17H15ClN2O3S
Molecular Weight 362.83
IUPAC Name prop-2-enyl 5-(4-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C17H15ClN2O3S/c1-3-8-23-16(22)14-10(2)19-17-20(13(21)9-24-17)15(14)11-4-6-12(18)7-5-11/h3-7,15H,1,8-9H2,2H3
Standard InChI Key VPAIBTZSUPCDGJ-UHFFFAOYSA-N
SMILES CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC=C

Introduction

Synthesis Methods

The synthesis of thiazolopyrimidine derivatives generally involves cyclization reactions starting from appropriate precursors. Common synthetic routes include the use of thiazole and pyrimidine derivatives as starting materials. The specific synthesis method for allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not detailed in the available sources, but it likely involves multi-step organic reactions similar to those used for related compounds.

Biological Activity

Thiazolopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. These compounds typically function by inhibiting specific enzymes or modulating signaling pathways in cells. While specific biological activity data for allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is not available, related compounds have shown promise in these areas.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological ActivityNotable Differences
Thiazolopyrimidine Derivative AThiazole ring + phenyl groupAnticancerLacks allyl ester
Thiazolopyrimidine Derivative BThiazole ring + alkyl substituentAntibacterialDifferent substitution pattern
Allyl 5-(4-Chlorophenyl)-2-Ethyl-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]pyrimidine-6-CarboxylateThiazolo[3,2-a]pyrimidine core, allyl ester, chlorophenyl groupPotential therapeutic applicationsPresence of allyl ester and chlorophenyl group

Research Findings and Future Directions

Research on thiazolopyrimidine derivatives highlights their potential in medicinal chemistry due to their diverse biological activities. Future studies should focus on optimizing the synthesis methods and exploring the therapeutic applications of these compounds. Molecular docking and in vitro assays can provide valuable insights into their mechanisms of action and potential as enzyme inhibitors or modulators of cellular pathways.

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